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molecular formula C14H8BrF13 B060466 1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene CAS No. 195324-87-9

1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene

Cat. No. B060466
M. Wt: 503.1 g/mol
InChI Key: INTYDOLPAWEEIL-UHFFFAOYSA-N
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Patent
US06727390B2

Procedure details

To a 250 mL three-neck flask equipped with dropping funnel was added zinc powder (9.50 g, 146.2 mmol) and dry THF (20 mL) under argon. 1,2-Dibromoethane (0.5 mL) was added and the mixture was heated at 65° C. for 2 min. The mixture was then cooled to room temperature. Chlorotrimethylsilane (0.5 mL) was added and the mixture was stirred at room temperature for 20 min. A solution of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl iodide (57.8 g, 126.6 mmol) in dry THF (100 mL) was added dropwise to keep the temperature of the solution at room temperature. The reaction mixture was stirred at room temperature for 12 h. The colorless solution was then transferred via canula to a solution of 1-bromo-4-iodobenzene (35.8 g, 126.6 mmol) and tetrakis(triphenylphosphine) palladium(0) (5.0 g, 4.3 mmol) in THF (60 mL). After 24 h at 45° C., the solvent was removed under vacuum. The residue was dissolved in methylene chloride (50 mL), extracted with FC-72 (50 mL) six times. The combined FC-72 layers were concentrated. Vacuum distillation of the residue gave 8 (34.3 g, 56%) as a colorless liquid. b.p. 79.1-80.9° C./0.03 mmHg; 1H NMR (300 MHz, CDCl3) δ2.36 (tt, J=18.3, 9.1 Hz, 2H), 2.86-2.92 (m, 2H), 7.11 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H); 13C NMR (75 MHz, CDCl3) δ26.1, 32.9 (t, JFC=22.1 Hz), 105.5-123.2 (m, C6F13), 120.7, 130.1, 132.1, 138.3; 19F NMR (282.4 MHz, CDCl3) δ−125.6 (2F), −122.9 (2F), −121.7 (2F), −120.7 (2F), −113.4 (2F), −79.6 (3F); IR (CHCl3) 3065, 2954, 2879, 1490, 1237, 1145, 1013, 810 cm−1; EIMS m/z 502/504 (M+), 423, 169/171 (M—C6F13CH2)+.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
57.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
35.8 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
9.5 g
Type
catalyst
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
5 g
Type
catalyst
Reaction Step Seven
Name
Yield
56%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][Br:4].Cl[Si](C)(C)C.[F:10][C:11]([F:31])([C:15]([F:30])([F:29])[C:16]([F:28])([F:27])[C:17]([F:26])([F:25])[C:18]([F:24])([F:23])[C:19]([F:22])([F:21])[F:20])[CH2:12][CH2:13]I.Br[C:33]1[CH:38]=CC(I)=[CH:35][CH:34]=1>C1COCC1.[Zn].[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Br:4][C:3]1[CH:35]=[CH:34][C:33]([CH2:13][CH2:12][C:11]([F:31])([F:10])[C:15]([F:29])([F:30])[C:16]([F:28])([F:27])[C:17]([F:25])([F:26])[C:18]([F:24])([F:23])[C:19]([F:22])([F:21])[F:20])=[CH:38][CH:2]=1 |f:6.7.8.9.10|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
BrCCBr
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
57.8 g
Type
reactant
Smiles
FC(CCI)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
35.8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
9.5 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL three-neck flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 12 h
Duration
12 h
WAIT
Type
WAIT
Details
After 24 h at 45° C.
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with FC-72 (50 mL) six times
CONCENTRATION
Type
CONCENTRATION
Details
The combined FC-72 layers were concentrated
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the residue

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 34.3 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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